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Compound of Interest

Compound Name:
1-[4-

(Trifluoromethyl)phenyl]ethanol

Cat. No.: B155971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-[4-(trifluoromethyl)phenyl]ethanol, a
key chiral intermediate in the synthesis of various pharmaceutical compounds. This document

outlines its chemical identity, synthesis methodologies, and physicochemical properties,

tailored for professionals in research and drug development.

Chemical Identity and Properties
IUPAC Name: 1-[4-(trifluoromethyl)phenyl]ethanol

CAS Number:

Racemic Mixture: 1737-26-4

(R)-enantiomer: 76155-79-8

(S)-enantiomer: 99493-93-3[1]

The trifluoromethyl group at the para position of the phenyl ring significantly influences the

molecule's electronic properties and lipophilicity, making it a valuable building block in

medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and

binding affinity of drug candidates.
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Table 1: Physicochemical and Spectroscopic Data

Property Value Source

Molecular Formula C₉H₉F₃O N/A

Molecular Weight 190.16 g/mol [1]

Appearance
Clear colorless to pale yellow

liquid
N/A

Boiling Point 62-63 °C @ 0.5 mmHg N/A

¹H NMR (CDCl₃)

δ 1.49 (d, J=6.4 Hz, 3H), 2.0

(s, 1H), 4.9 (q, J=6.5 Hz, 1H),

7.4 (d, J=8.0 Hz, 2H), 7.6 (d,

J=8.1 Hz, 2H)

[2]

¹³C NMR (CDCl₃)

δ 25.2, 70.0, 125.4 (q, J=3.8

Hz), 125.9, 129.5 (q, J=32.2

Hz), 149.9

N/A

IR (thin film, cm⁻¹)
3364, 2980, 1620, 1328, 1165,

1124, 1068, 1017, 843
[2]

Mass Spectrum (GC-MS)
m/z 190 (M+), 175, 147, 127,

109
[3]

Synthesis Methodologies
The synthesis of enantiomerically pure 1-[4-(trifluoromethyl)phenyl]ethanol is of significant

interest, primarily achieved through asymmetric reduction of the prochiral ketone, 4'-

(trifluoromethyl)acetophenone. Both biocatalytic and chemical methods are employed.

Biocatalytic Asymmetric Reduction
A highly efficient and stereoselective method for producing (R)-1-[4-
(trifluoromethyl)phenyl]ethanol utilizes a whole-cell biocatalyst. This approach offers high

enantiomeric excess (ee) and operates under mild conditions.

Experimental Protocol: Whole-Cell Bioreduction
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Catalyst Preparation: Recombinant E. coli cells expressing a suitable carbonyl reductase are

cultured and harvested.

Reaction Setup: In a reaction vessel, the harvested cells (as whole cells) are suspended in a

phosphate buffer (e.g., 100 mM, pH 7.0).

Substrate Addition: 4'-(Trifluoromethyl)acetophenone is added to the cell suspension. A co-

solvent such as isopropanol may be used to enhance substrate solubility.

Co-factor Regeneration: A co-substrate, typically glucose or a secondary alcohol like

isopropanol, is added to facilitate the in-situ regeneration of the NADPH or NADH co-factor

required by the reductase.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with

agitation.

Monitoring and Work-up: The reaction progress is monitored by techniques such as GC or

HPLC. Upon completion, the product is extracted from the aqueous phase using an organic

solvent (e.g., ethyl acetate).

Purification: The extracted product is purified by column chromatography or distillation to

yield the enantiomerically pure alcohol.

Table 2: Quantitative Data for Biocatalytic Reduction

Parameter Value

Substrate 4'-(Trifluoromethyl)acetophenone

Biocatalyst
Recombinant E. coli expressing Carbonyl

Reductase

Product (R)-1-[4-(trifluoromethyl)phenyl]ethanol

Enantiomeric Excess (ee) >99%

Yield Up to 99%

Reaction Time Typically 3-24 hours
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Chemical Asymmetric Reduction
Chemical methods often involve the use of chiral reducing agents or catalysts to achieve

enantioselectivity. A common approach is the asymmetric reduction of 4'-

(trifluoromethyl)acetophenone using borane reagents with a chiral catalyst.

Experimental Protocol: Asymmetric Borane Reduction

Catalyst Formation: A chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst) is

either prepared in situ or used as a pre-formed reagent.

Reaction Setup: 4'-(Trifluoromethyl)acetophenone is dissolved in an anhydrous aprotic

solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

Catalyst Addition: A catalytic amount of the chiral oxazaborolidine is added to the solution.

Reducing Agent Addition: A solution of a borane complex, such as borane-dimethyl sulfide

(BMS), is added dropwise to the reaction mixture at a controlled temperature (e.g., 0°C or

room temperature).

Reaction and Quenching: The reaction is stirred until completion, as monitored by TLC or

GC. The reaction is then carefully quenched by the slow addition of a protic solvent, such as

methanol.

Work-up and Purification: The solvent is removed under reduced pressure, and the residue

is worked up with an aqueous acid or base wash, followed by extraction with an organic

solvent. The crude product is then purified by column chromatography or distillation.

Table 3: Representative Quantitative Data for Chemical Reduction
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Parameter Value

Substrate 4'-(Trifluoromethyl)acetophenone

Reducing Agent Borane-dimethyl sulfide (BMS)

Catalyst Chiral Oxazaborolidine

Product (R)- or (S)-1-[4-(trifluoromethyl)phenyl]ethanol

Enantiomeric Excess (ee) Typically 80-99%

Yield 85-95%

Applications in Drug Development
1-[4-(trifluoromethyl)phenyl]ethanol serves as a crucial chiral building block for the synthesis

of more complex active pharmaceutical ingredients (APIs). The trifluoromethylphenyl moiety is

a common feature in modern pharmaceuticals due to its ability to improve metabolic stability,

binding affinity, and bioavailability. Derivatives of this compound have been investigated for a

range of therapeutic areas. While specific signaling pathways directly modulated by 1-[4-
(trifluoromethyl)phenyl]ethanol itself are not extensively documented, its derivatives are

designed to interact with specific biological targets.

Visualized Workflow and Pathways
The following diagrams illustrate the general synthesis workflow and a conceptual

representation of its application in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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